N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is used in the synthesis of various heterocyclic compounds. For instance, it has been involved in the synthesis of thiophene-2-carboxamide derivatives, which have shown potential as antibiotics and antibacterials against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Synthesis of Complex Organic Molecules
This compound has also been integral in the synthesis of complex organic molecules like thiophenylhydrazonoacetates. These molecules have been utilized in creating a variety of derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).
Antimicrobial and Docking Studies
In more recent research, derivatives of this compound have been synthesized and subjected to antimicrobial evaluation and molecular docking studies. These studies are crucial for understanding the interactions of these molecules with biological systems, potentially leading to the development of new therapeutic agents (Talupur et al., 2021).
Development of Sensory Applications
Research has also been conducted on derivatives of this compound for sensory applications. For instance, certain benzamide derivatives have been synthesized and found to exhibit color transitions in response to fluoride anions, which could be used in naked-eye detection of fluoride in solutions (Younes et al., 2020).
Synthesis of Biologically Active Compounds
Additionally, derivatives of this compound have been synthesized as precursors to biologically active compounds. These include compounds with potential as PARP inhibitors for cancer treatment (Penning et al., 2009) and others showing antibacterial and antifungal activities (Vasu et al., 2005).
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11-17(24-15-8-4-3-7-14(15)23-11)18(22)21-19-13(10-20)12-6-2-5-9-16(12)25-19/h3-4,7-8,11,17H,2,5-6,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHLQBDVTZIETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.